

The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery

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Compound of Interest

Compound Name: Methyl 6-(azidomethyl)nicotinate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a pyridine ring substituted with a carboxylic acid at the 3-position, represents a cornerstone in medicinal chemistry.^{[1][2]} As a fundamental component of the essential human nutrient vitamin B3 (niacin), its derivatives are integral to central metabolic coenzymes like NAD and NADP.^{[3][4][5]} Beyond its physiological role, the scaffold's unique physicochemical properties have established it as a "privileged" structure in drug design, leading to the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the core features of the nicotinate scaffold, detailing its mechanism of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data and experimental insights.

Core Physicochemical and Structural Features

The nicotinate scaffold, with a molecular formula of $C_6H_5NO_2$ and a molar mass of $123.111 \text{ g}\cdot\text{mol}^{-1}$, is a planar, aromatic system.^[6] The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group imparts a distinct electronic and steric profile.

- **Hydrogen Bonding:** The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual capacity allows for critical interactions with biological targets.
- **Aromaticity and π -Stacking:** The aromatic nature of the pyridine ring facilitates π - π stacking interactions with aromatic residues in protein binding pockets.

- **Modulation of Basicity:** The pyridine nitrogen is weakly basic (pKa of the conjugate acid is ~4.85), a property that can be fine-tuned through substitution on the ring to optimize pharmacokinetic properties and target engagement.[6]
- **Metabolic Stability:** The pyridine ring is generally stable to metabolic degradation, although it can be a site for oxidation or methylation. The carboxylic acid moiety, however, is a common site for metabolic conjugation.

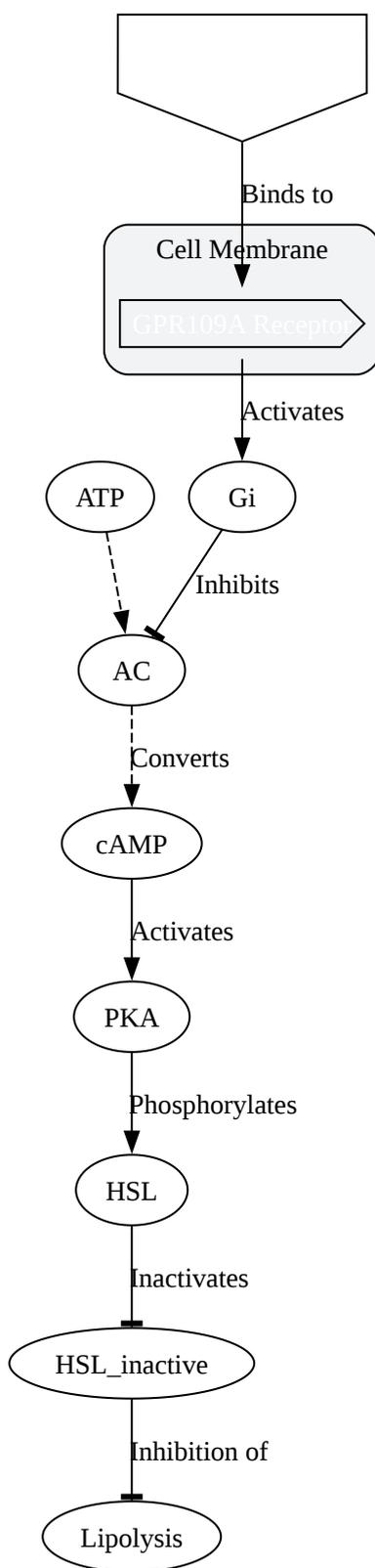
The scaffold's versatility allows for substitution at various positions of the pyridine ring, enabling chemists to modulate its properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

The nicotinate scaffold is the foundation for drugs targeting a diverse range of biological pathways. A primary and well-studied target is the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[7][8]

GPR109A Agonism: Nicotinic acid is a potent agonist of GPR109A, a receptor highly expressed in adipocytes and immune cells like macrophages.[7][9] Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase through a Gi/GO protein.[7][9] This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase, ultimately inhibiting the breakdown of triglycerides and the release of free fatty acids into the bloodstream.[9] This mechanism is central to the lipid-lowering effects of niacin, which include a reduction in triglycerides, VLDL, and LDL cholesterol, and an increase in HDL cholesterol.[8][10][11]

Beyond its effects on lipids, GPR109A activation has demonstrated anti-inflammatory properties.[7][12] It can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[13]



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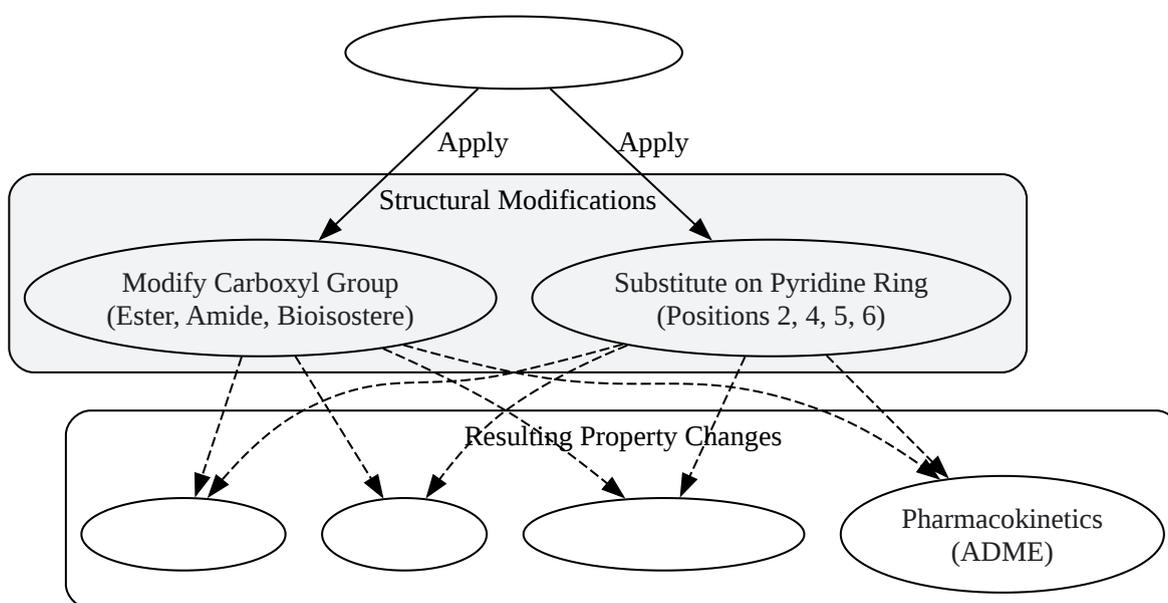
Other Targets: Derivatives of the nicotinate scaffold have been developed to interact with a variety of other targets, including:

- Cyclooxygenase (COX) enzymes: Certain nicotinate derivatives have shown potent and selective inhibitory activity against COX-2, highlighting their potential as anti-inflammatory agents.[14]
- Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of xenobiotics and has been identified as a target for nicotinate-based inhibitors in the context of metabolic diseases.[15]
- P2Y12 Receptor: Ethyl nicotinate derivatives have been explored as antagonists of the P2Y12 receptor for antiplatelet therapies.[16]

Structure-Activity Relationships (SAR)

The therapeutic activity of nicotinate derivatives can be significantly altered by modifying the core scaffold. SAR studies have provided valuable insights for optimizing these compounds.

- Substitution on the Carboxylic Acid: Esterification or amidation of the carboxylic acid can produce prodrugs with altered pharmacokinetic profiles or can change the mode of interaction with the target.[17] For instance, replacing the ethyl ester in P2Y12 antagonists with bioisosteric oxazoles maintained potency while improving metabolic stability.[16]
- Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can influence potency and selectivity. For example, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be critical for activity.[18] Similarly, for COX-2 inhibitors, specific substitutions led to activity equipotent to celecoxib.[14]
- Bioisosteric Replacement: The concept of bioisosterism is crucial in nicotinate drug design. Replacing parts of the molecule with other groups that have similar physical or chemical properties can overcome issues like metabolic instability or toxicity.[19][20] The use of oxazoles to replace a labile ethyl ester is a prime example.[16]



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Quantitative Data of Nicotinate Derivatives

The following table summarizes quantitative data for nicotinic acid and representative derivatives, illustrating their activity against various targets.

Compound/Drug	Target	Activity Type	Quantitative Value	Source
Nicotinic Acid	GPR109A	Agonist	EC50: ~100 nM	[11]
β -Hydroxybutyrate	GPR109A	Agonist	EC50: 700-800 μ M	[11]
Compound 6	Vasorelaxation	Agonist	ED50: 21.3 nM	[21]
Compound 16g	C. albicans	Antifungal	MIC: 0.25 μ g/mL	[18]
Quinolinium Analog	NNMT	Inhibitor	IC50: ~1 μ M	[15]
Compound 4c	COX-2	Inhibitor	Activity equipotent to Celecoxib	[14]
Compound 4f	COX-2	Inhibitor	Activity equipotent to Celecoxib	[14]

EC50: Half maximal effective concentration; ED50: Half maximal effective dose; MIC: Minimum inhibitory concentration; IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel nicotinate derivatives. Below are representative protocols.

1. General Synthesis of a Nicotinate Derivative (Myosmine)

Myosmine serves as a precursor for the synthesis of nicotine and its analogs.[22]

- Objective: To synthesize myosmine via the condensation of N-vinylpyrrolidone with ethyl nicotinate.
- Materials: N-vinylpyrrolidone, ethyl nicotinate, sodium methoxide, toluene, concentrated hydrochloric acid, 40% sodium hydroxide solution.

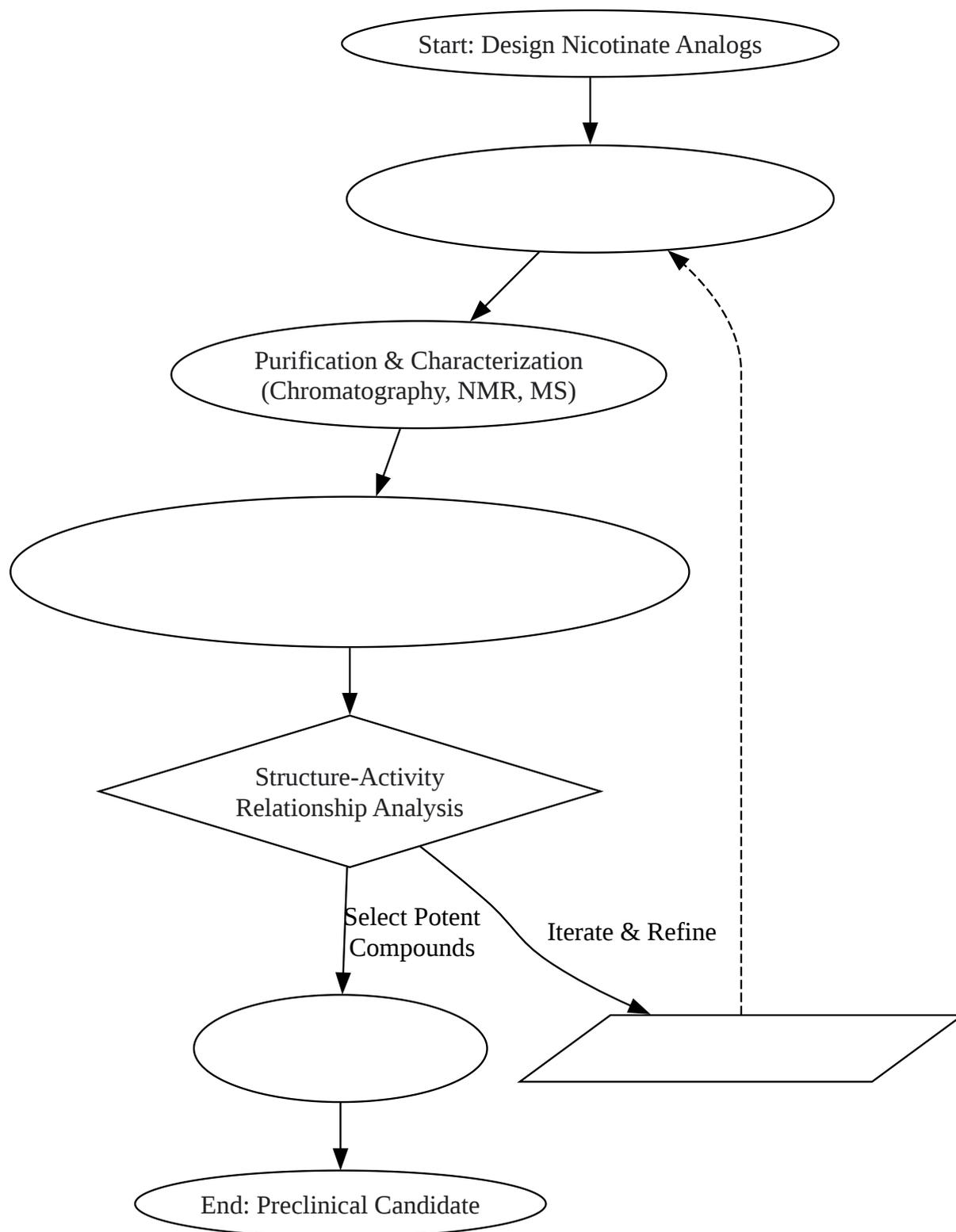
- Procedure:
 - Dissolve ethyl nicotinate in toluene in a reaction vessel.
 - Add sodium methoxide to the solution.
 - Add N-vinylpyrrolidone to the reaction mixture.
 - The condensation product is then treated with concentrated hydrochloric acid at an elevated temperature.
 - After the reaction is complete, basify the mixture with a 40% sodium hydroxide solution.
 - Isolate the myosmine product via extraction and subsequent distillation.
 - A typical yield for this reaction is approximately 60%.[\[22\]](#)

2. In Vitro Anti-inflammatory Activity Assay (Nitrite Inhibition)

This assay is used to screen nicotinate derivatives for their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[\[23\]](#)

- Objective: To quantify the inhibition of nitrite production in LPS/IFN- γ -stimulated RAW 264.7 macrophage cells.
- Materials: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), interferon-gamma (IFN- γ), test compounds (nicotinate derivatives), Griess reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Procedure:
 - Culture RAW 264.7 macrophage cells in appropriate media.
 - Stimulate the cells with LPS and IFN- γ in the presence or absence of various concentrations of the test compounds.
 - After an incubation period, collect the cell culture supernatant.

- Determine the nitrite concentration in the supernatant using the Griess assay, which measures the product of the reaction between nitrite and the Griess reagent.
- Concurrently, assess cell viability using the MTT assay to ensure that the observed nitrite inhibition is not due to cytotoxicity.
- Compounds exhibiting significant nitrite inhibition without affecting cell viability are considered to have potential anti-inflammatory activity.[23]



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Conclusion and Future Perspectives

The nicotinate scaffold continues to be a highly valuable and versatile platform in drug discovery. Its inherent "drug-like" properties and the ease with which it can be chemically modified have secured its role in the development of therapies for metabolic, inflammatory, and cardiovascular diseases. The deep understanding of its interaction with key targets like GPR109A provides a solid foundation for rational drug design.

Future research will likely focus on exploring novel bioisosteres to further enhance the pharmacokinetic and safety profiles of nicotinate-based drugs. Additionally, the application of this scaffold to new and emerging therapeutic targets, guided by computational modeling and high-throughput screening, promises to expand its impact on human health. The continued investigation into the diverse signaling pathways modulated by nicotinate derivatives will undoubtedly unlock new therapeutic opportunities.

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